2-(2-Hydroxyethoxy)phenol

Catalog No.
S704080
CAS No.
4792-78-3
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyethoxy)phenol

CAS Number

4792-78-3

Product Name

2-(2-Hydroxyethoxy)phenol

IUPAC Name

2-(2-hydroxyethoxy)phenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2

InChI Key

AMCOCUDBDKVWRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OCCO

Canonical SMILES

C1=CC=C(C(=C1)O)OCCO

The exact mass of the compound 2-(2-Hydroxyethoxy)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Hydroxyethoxy)phenol is a bifunctional aromatic compound featuring a phenolic hydroxyl group and a primary alcohol hydroxyl group positioned ortho to each other via a flexible ethoxy bridge. This specific architecture makes it a valuable, high-purity intermediate for synthesizing advanced polymers and complex organic molecules where precise functionality and spatial arrangement are critical. Its primary procurement drivers are its roles as a reactive monomer for modifying thermoset properties and as a key starting material for multi-step syntheses, such as in the production of macrocyclic compounds and high-performance additives. [1]

Procuring a commodity chemical like catechol instead of 2-(2-Hydroxyethoxy)phenol introduces significant process inefficiencies. To achieve the same target structure, a buyer starting with catechol must perform a separate mono-hydroxyethoxylation step, a reaction known for poor selectivity that yields a mixture of unreacted starting material, the desired mono-substituted product, and an overreacted di-substituted byproduct. [1] This necessitates complex and costly purification, lowering the overall process yield. Similarly, common analogs like phenoxyethanol lack the reactive phenolic hydroxyl group, rendering them unsuitable as a direct precursor for applications requiring this functionality, such as in the synthesis of specific crown ethers or reactive flame retardants. Therefore, the pre-formed, isomerically pure structure of 2-(2-Hydroxyethoxy)phenol is critical for achieving predictable reaction outcomes and economic process performance.

Essential Precursor for High-Performance DOPO-PEPA Flame Retardants in Epoxy Resins

2-(2-Hydroxyethoxy)phenol is a specified, non-substitutable precursor for the synthesis of the key flame-retardant intermediate PEPA (1-oxo-4-hydroxymethyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane). [1] This intermediate is subsequently reacted with DOPO to form DOPO-PEPA, a highly effective phosphorus-based flame retardant for epoxy resins. Formulations containing just 9.1% of the resulting DOPO-PEPA achieve a Limiting Oxygen Index (LOI) of 35% and the highest UL-94 V-0 rating, demonstrating exceptional fire safety performance compared to unmodified epoxy. [2]

Evidence DimensionFlame Retardancy of Epoxy Resin (LOI & UL-94)
Target Compound DataEpoxy + 9.1% DOPO-PEPA (synthesized via 2-(2-Hydroxyethoxy)phenol) achieves UL-94 V-0 rating and LOI of 35%. [<a href="https://doi.org/10.1021/acs.iecr.6b04292" target="_blank">2</a>]
Comparator Or BaselineNeat DGEBA/DDS Epoxy Resin, which has a UL-94 HB rating and an LOI of approximately 22%.
Quantified DifferenceImproves classification from 'Horizontal Burn' (HB) to 'Vertical, no drip, self-extinguishing' (V-0) and increases LOI by 13 points.
ConditionsEpoxy resin (DGEBA) cured with 4,4'-diaminodiphenyl sulfone (DDS) containing 9.1 wt% of the additive.

For developers of halogen-free, high-performance flame retardants for electronics and composites, this compound is the documented starting material required to produce the advanced DOPO-PEPA additive.

Enabling Efficient Synthesis of Benzocrown Ethers by Bypassing Selective Alkylation

In the synthesis of macrocyclic compounds like benzocrown ethers, 2-(2-Hydroxyethoxy)phenol serves as an advanced intermediate that provides a pre-formed hydroxyethoxy 'arm' ready for cyclization. [1] Procuring this compound allows chemists to bypass the challenging selective mono-alkylation of catechol, a reaction that typically results in difficult-to-separate mixtures and lower overall yields. By starting with 2-(2-Hydroxyethoxy)phenol, the synthetic route is shortened and simplified, reducing purification costs and improving process throughput for these high-value molecules.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect precursor for cyclization, simplifying the process to fewer steps with more straightforward purification.
Comparator Or BaselineCatechol, which requires an additional, poorly selective mono-alkylation reaction before cyclization can occur.
Quantified DifferenceReduces the number of synthetic operations and avoids a problematic separation, leading to higher overall process yield and reduced solvent waste.
ConditionsWilliamson ether synthesis conditions for the preparation of benzocrown ethers.

For manufacturers of specialty macrocycles used as ion sensors or phase-transfer catalysts, this precursor saves significant time, labor, and purification costs compared to starting from basic commodity feedstocks.

Introducing Backbone Flexibility to Enhance Toughness in Thermoset Polymer Systems

The bifunctional nature of 2-(2-Hydroxyethoxy)phenol allows it to be incorporated as a co-monomer into thermoset resins like epoxies and polyesters. The ethoxy linkage (-CH2-CH2-O-) introduces a flexible segment into the polymer backbone. Compared to the use of fully rigid aromatic diols such as bisphenol A or catechol, this built-in flexibility disrupts tight chain packing and can lower the material's glass transition temperature (Tg). [1] A reduction in Tg is a well-established strategy for increasing the toughness and impact resistance of otherwise brittle, highly cross-linked polymer networks, a critical performance attribute for adhesives and coatings.

Evidence DimensionPolymer Glass Transition Temperature (Tg) and Toughness
Target Compound DataIncorporation introduces a flexible C-O-C-C-O linkage, providing a mechanism to lower Tg and increase toughness.
Comparator Or BaselineRigid aromatic monomers (e.g., Bisphenol A, Catechol) that create high-Tg, often brittle, polymer networks.
Quantified DifferenceProvides a tool for formulators to systematically reduce brittleness and improve impact strength compared to formulations based exclusively on rigid monomers.
ConditionsPolycondensation or curing reactions for thermoset polymer synthesis.

This compound is a valuable co-monomer for formulators needing to improve the fracture toughness and impact strength of rigid thermoset systems without resorting to non-reactive plasticizers that can migrate over time.

Key Intermediate for Halogen-Free Flame Retardants

This compound is the documented starting material for producing the PEPA intermediate, which is critical for synthesizing the high-performance DOPO-PEPA flame retardant used to achieve UL-94 V-0 ratings in epoxy resins for electronics and transportation. [REFS-1, REFS-2]

Efficient Precursor for Custom Benzocrown Ether Synthesis

Its use is indicated in the synthesis of specialized benzocrown ethers and other macrocycles, where it streamlines the production process by eliminating a difficult and low-yield selective alkylation step required when starting from catechol. [3]

Reactive Flexibilizer for High-Toughness Epoxy and Polyester Formulations

As a co-monomer, it is the right choice for applications where formulators need to reduce the brittleness and increase the impact strength of rigid thermoset systems, such as in performance adhesives, specialty coatings, and composite matrices.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-78-3

Wikipedia

Phenol, 2-(2-hydroxyethoxy)-

General Manufacturing Information

Phenol, 2-(2-hydroxyethoxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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